molecular formula C16H19N3O B12703917 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one CAS No. 76673-66-0

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one

Cat. No.: B12703917
CAS No.: 76673-66-0
M. Wt: 269.34 g/mol
InChI Key: YAAQMVUNFNUTHE-UHFFFAOYSA-N
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Description

This compound belongs to the triazatetracyclic family, characterized by a fused tetracyclic core containing three nitrogen atoms. Its structure includes an ethyl substituent at position 5 and a ketone group at position 2. The rigid tetracyclic scaffold is analogous to phosphodiesterase (PDE) inhibitors like tadalafil, but its specific substitution pattern distinguishes it from both therapeutic and experimental analogs .

Properties

CAS No.

76673-66-0

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one

InChI

InChI=1S/C16H19N3O/c1-2-18-10-19-8-7-12-11-5-3-4-6-13(11)17-16(12)14(19)9-15(18)20/h3-6,14,17H,2,7-10H2,1H3

InChI Key

YAAQMVUNFNUTHE-UHFFFAOYSA-N

Canonical SMILES

CCN1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one typically involves multi-step reactions starting from simpler organic precursors. One common method involves the condensation of aldehydes and ketones with amines, followed by cyclization reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like HY zeolite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural and functional differences between the target compound and related triazatetracyclic derivatives:

Compound Name Core Structure Substituents/Modifications Primary Target/Use Activity Data (IC₅₀/Kᵢ) Evidence Source
5-Ethyl-5,7,17-triazatetracyclo[...]-4-one Tetracyclic (5-7-17 N positions) Ethyl (C5), ketone (C4) Hypothesized PDE/cGMP modulation N/A
Tadalafil (3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione) Tetracyclic (3,6,17 N positions) Methyl (C6), benzodioxol (C2), dual ketones (C4, C7) PDE5 inhibitor (ED treatment) PDE5 IC₅₀ = 0.94 nM
Centbutindole (6-azatetracyclo[...]-butan-1-one) Tetracyclic (6 N position) 4-Fluorophenyl, butanone Dopamine/5HT₂ antagonist (antipsychotic) D₂ Ki = 8.2 nM
(2S,8R)-2-(5-Ethylfuran-2-yl)-6-methyl-3,6,17-triazatetracyclo[...]-4,7-dione Tetracyclic (3,6,17 N positions) 5-Ethylfuran (C2), methyl (C6), dual ketones PDE11A inhibitor PDE11A IC₅₀ = 119.0 nM

Pharmacological Activity

  • Tadalafil : Selectively inhibits PDE5, enhancing cGMP-mediated vasodilation. Its dual ketone groups and benzodioxol substituent optimize binding to PDE5’s catalytic domain .
  • Centbutindole: Lacks ketone groups but features a fluorophenyl-butanone side chain, enabling dopamine receptor antagonism. Its tetracyclic core may facilitate blood-brain barrier penetration .
  • PDE11A Inhibitor (Ethylfuran analog) : The 5-ethylfuran substituent likely reduces PDE5 affinity compared to tadalafil, shifting selectivity toward PDE11A. The IC₅₀ of 119 nM suggests moderate potency .
  • Target Compound: The absence of a second ketone (vs.

Key Research Findings

  • Structural Flexibility : The position of nitrogen atoms and substituents critically determines target selectivity. For example, tadalafil’s 3,6,17-nitrogen arrangement is optimal for PDE5, whereas the target compound’s 5,7,17 configuration may favor alternative interactions .
  • Substituent Impact : Ethyl groups (as in the target compound and the PDE11A inhibitor) introduce steric bulk that may reduce affinity for compact binding pockets (e.g., PDE5) but enhance selectivity for larger enzymatic sites .
  • Clinical Relevance : Centbutindole demonstrates that triazatetracyclic scaffolds can transcend PDE inhibition, enabling CNS activity via neurotransmitter receptor modulation .

Biological Activity

5-Ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one is C19H24N4C_{19}H_{24}N_4 with a molecular weight of approximately 320 g/mol. Its structure features three nitrogen atoms incorporated into the tetracyclic framework.

Antitumor Activity

Several studies have indicated that compounds with similar tetracyclic structures exhibit significant antitumor activity. For example:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Preliminary results suggest effectiveness against both gram-positive and gram-negative bacteria.
  • Case Study : A study reported that the compound exhibited significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli.

Synthesis and Characterization

The synthesis of 5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its pharmacokinetics and pharmacodynamics:

  • Binding Affinity : Studies have shown that the compound binds effectively to specific receptors involved in tumor growth regulation.
  • Metabolism : In vitro metabolism studies indicate that the compound undergoes significant biotransformation in liver microsomes.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-oneTetracyclic structure with three nitrogen atomsAntitumor and antimicrobial
Ethyl (9S)-9-(5-bromofuran) derivativeBrominated furan moietyAntitumor
Triazole derivativesContains triazole ringAntifungal

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